molecular formula C6H10N2S B13626945 (1-ethyl-1H-pyrazol-3-yl)methanethiol

(1-ethyl-1H-pyrazol-3-yl)methanethiol

Cat. No.: B13626945
M. Wt: 142.22 g/mol
InChI Key: VOZHBWDHFFCAEK-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-3-yl)methanethiol is a sulfur-containing heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position and a methanethiol (-CH2SH) group at the 3-position. Thiols (R-SH) are sulfur analogs of alcohols, characterized by higher nucleophilicity, acidity (pKa ~10), and strong odor .

Properties

IUPAC Name

(1-ethylpyrazol-3-yl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-2-8-4-3-6(5-9)7-8/h3-4,9H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZHBWDHFFCAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of (1-ethyl-1H-pyrazol-3-yl)methanethiol and Related Compounds

General Synthetic Strategies for Pyrazol-3-yl Methanethiols

The synthesis of pyrazol-3-yl methanethiols typically involves the introduction of the thiol (-SH) group at the methylene position adjacent to the pyrazole ring. Common approaches include:

Specific Preparation Routes

While no direct preparation of this compound was found in the examined literature, insights can be drawn from related pyrazole derivatives and thiol syntheses:

Reduction of Pyrazol-3-yl Methanol Derivatives

A study on 1,5-diphenyl-1H-pyrazol-3-yl)methanol derivatives describes their synthesis via reduction of ethyl pyrazole carboxylates with lithium aluminum hydride, yielding pyrazol-3-yl methanol intermediates with high yield (up to 88%). This intermediate could be converted to the corresponding methanethiol by sulfurization.

Conversion of Pyrazol-3-yl Carbonitriles to Carbothioamides and Thiols

The same study reports that pyrazol-3-yl carbonitriles can be converted into carbothioamides by reaction with hydrogen sulfide gas in the presence of triethylamine in pyridine at room temperature, with yields around 80%. This reaction pathway suggests a sulfur incorporation strategy that could be adapted to prepare methanethiol derivatives by further reduction or cleavage.

Nucleophilic Substitution on Pyrazol-3-yl Methoxy or Halomethyl Precursors

In a patent describing pyrazol-3-yl methoxyethyl piperazine derivatives, a nucleophilic substitution reaction is used to attach pyrazol-3-yl groups onto an ethoxyethyl piperazine scaffold under copper catalysis and base conditions, avoiding genotoxic reagents and improving yield and scalability. Analogous nucleophilic substitution could be applied to introduce a thiol group on a methylene linker by replacing a leaving group (e.g., halide) with a thiol nucleophile such as sodium hydrosulfide.

Summary Table of Key Synthetic Steps and Conditions

Step Starting Material / Intermediate Reagents/Conditions Product / Outcome Yield (%) Notes
1 Ethyl 1H-pyrazole-3-carboxylate LiAlH4 in diethyl ether, 0 °C, 1 h (1-phenyl-1H-pyrazol-3-yl)methanol derivatives 88 Reduction of ester to alcohol
2 Pyrazol-3-yl carbonitrile H2S gas, triethylamine, pyridine, rt, 2 h Pyrazol-3-yl carbothioamide derivatives 80 Thiolation of nitrile to thioamide
3 Pyrazol-3-yl methoxyethyl halide CuI, Cs2CO3, TMEDA, acetonitrile, reflux 5-6 h Pyrazol-3-yl methoxyethyl derivatives 76 Nucleophilic substitution for ether formation
4 Pyrazol-3-yl methanol or halomethyl derivative Thiol nucleophile (e.g., NaSH), suitable solvent Pyrazol-3-yl methanethiol (target) Not reported Inferred pathway based on nucleophilic substitution

Analysis of Preparation Methods

Advantages and Challenges

  • Reduction of esters to alcohols is a well-established, high-yielding step providing a versatile intermediate for further functionalization.
  • Thiolation of nitriles to carbothioamides is efficient and mild but requires handling of toxic H2S gas.
  • Nucleophilic substitution reactions provide a direct route to install sulfur-containing groups but depend on the availability of suitable leaving groups and control of reaction conditions to avoid side reactions.
  • The lack of direct literature on this compound suggests the need for adaptation of these methods, possibly starting from 1-ethyl-pyrazol-3-yl methanol or halomethyl derivatives.

Industrial and Environmental Considerations

  • Recent patents emphasize the use of non-genotoxic reagents and avoidance of chromatography for scalability.
  • Use of environmentally benign solvents and moderate temperatures improves sustainability.
  • Handling of sulfur reagents requires safety protocols due to toxicity and odor.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrazol-3-yl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate

    Reduction: Lithium aluminum hydride

    Substitution: Halides, alkoxides

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Corresponding sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Key Structural Analogs and Similarity Scores

The following compounds exhibit structural similarities to (1-ethyl-1H-pyrazol-3-yl)methanethiol, as identified through cheminformatics analysis (similarity scores calculated using Tanimoto coefficients) :

Compound Name CAS Number Substituents (Pyrazole Position) Functional Group Similarity Score
(1-Methyl-1H-pyrazol-3-yl)methanol 25222-43-9 1-Me, 3-CH2OH Alcohol 0.66
(1-Methyl-1H-pyrazol-3-yl)methanethiol 1072-68-0 1-Me, 3-CH2SH Thiol 0.85
1-Methyl-1H-pyrazole-4-carboxylic acid 5952-92-1 1-Me, 4-COOH Carboxylic acid 0.80
(1-Methyl-1H-pyrazol-4-yl)methanamine 400877-05-6 1-Me, 4-CH2NH2 Amine 0.72

Functional Group Impact on Properties

  • Thiol vs. Alcohol : The thiol analog (CAS 1072-68-0) shows higher acidity (pKa ~10 vs. ~15 for alcohols) and nucleophilicity, enhancing reactivity in disulfide bond formation or metal coordination . The ethyl substitution in the target compound increases steric bulk and lipophilicity compared to the methyl analog.
  • Amine and Carboxylic Acid Derivatives : These groups introduce charged species at physiological pH, influencing bioavailability and interaction with biological targets.

Research Findings and Data Gaps

  • Synthetic Accessibility: Derivatives like (1-Methyl-1H-pyrazol-3-yl)methanol are synthesized via nucleophilic substitution or oxidation reactions, suggesting analogous routes for the target compound .
  • Toxicity and Environmental Impact: Methanethiol is known to inhibit methane oxidation in methanotrophs at ~15 µM concentrations . Ethyl-substituted analogs may exhibit similar inhibitory effects, warranting further ecotoxicological studies.

Biological Activity

Overview

(1-ethyl-1H-pyrazol-3-yl)methanethiol is an organic compound with the molecular formula C6H10N2SC_6H_{10}N_2S. It belongs to the pyrazole class of compounds, which are known for their diverse biological activities. This compound features a unique structure that includes an ethyl group at the 1-position and a methanethiol group at the 3-position of the pyrazole ring, contributing to its distinctive chemical properties and biological interactions.

The compound's properties include:

  • Molecular Weight : 142.2 g/mol
  • CAS Number : 2228599-32-2
  • Purity : Typically around 95%.

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction can modulate enzyme activity and affect various biochemical pathways, including those involved in oxidative stress and signal transduction.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) .

Key findings include:

  • Apoptosis Induction : Certain pyrazole derivatives enhance caspase activity in cancer cells, indicating potential for inducing apoptosis.
  • Cell Cycle Arrest : Compounds have been shown to cause morphological changes in cancer cells and alter cell cycle progression, leading to growth inhibition .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. They have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

  • Selectivity : Some derivatives have shown selectivity for COX-2 over COX-1, suggesting potential as safer anti-inflammatory agents compared to traditional NSAIDs .

Comparative Analysis with Similar Compounds

A comparison of this compound with other pyrazole derivatives highlights its unique position:

Compound NameAnticancer ActivityAnti-inflammatory ActivityUnique Features
(1-methyl-1H-pyrazol-3-yl)methanethiolModerateLowDifferent methyl group positioning
(1-ethyl-1H-pyrazol-5-yl)methanethiolHighModerateDifferent position of substituents
This compound High High Unique ethyl and thiol positioning

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives:

  • In vitro Studies : A study synthesized various pyrazole derivatives, demonstrating significant inhibition of microtubule assembly at concentrations as low as 20 µM. The most promising compounds were further evaluated for cellular effects on breast cancer cells, showing enhanced apoptosis at higher concentrations .
  • Animal Models : In vivo studies indicated that certain pyrazole compounds exhibited lower toxicity while maintaining effective anticancer activity compared to standard chemotherapeutics like cisplatin .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-ethyl-1H-pyrazol-3-yl)methanethiol, and how can reaction conditions be optimized to improve yield and purity?

  • Methodology : Synthesis typically involves alkylation of pyrazole derivatives under controlled conditions. For example, coupling 1-ethyl-1H-pyrazole-3-carbaldehyde with a thiolating agent like thiourea or via nucleophilic substitution using mercaptoethanol. Solvents such as ethanol or dichloromethane, combined with catalysts like palladium complexes, enhance reaction efficiency . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Monitoring by TLC and optimizing temperature (60–80°C) are critical for yield enhancement.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, thiol protons at δ 1.2–1.5 ppm) and confirms ethyl group integration .
  • IR : Stretching frequencies for S-H (~2550 cm⁻¹) and C=N (~1600 cm⁻¹) validate functional groups .
  • X-ray crystallography : SHELXL software refines crystal structures, resolving bond angles and torsional strain. Discrepancies in unit cell parameters require iterative refinement using SHELXPRO .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the thiol group in this compound, and what are the limitations?

  • Methodology : Density Functional Theory (DFT) with basis sets like 6-311++G(d,p) models thiol group interactions (e.g., hydrogen bonding, nucleophilic substitution). Studies on methanethiol clusters show that solvent effects and dispersion corrections improve accuracy . Limitations include underestimating van der Waals forces in non-polar environments and challenges in modeling large-scale conformational changes.

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray) in structural elucidation of pyrazole-thiol derivatives?

  • Methodology :

  • Cross-validation : Compare NMR-derived torsion angles with X-ray data. For example, pyrazole ring puckering in X-ray may conflict with NMR coupling constants.
  • Dynamic effects : Use variable-temperature NMR to assess conformational flexibility. SHELXL's TWIN and BASF commands address twinning or disorder in crystallographic data .
  • Hybrid approaches : Pair molecular dynamics simulations with experimental data to reconcile discrepancies .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, considering structural analogs?

  • Methodology :

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) tests against Gram-positive/negative bacteria, referencing analogs like [5-(4-Bromophenyl)-1,2-oxazol-3-yl]methanethiol .
  • Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC₅₀ calculations.
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity .

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